DPPH Radical Scavenging Activity: Quantitative Comparison of 2-Furan-2-yl-3H-benzoimidazole-5-carboxylic acid vs. Pyrrole Analog
In a standardized DPPH radical scavenging assay, 2-Furan-2-yl-3H-benzoimidazole-5-carboxylic acid (designated Compound 14) exhibited 52.06% inhibition of the DPPH radical. This represents a measurable, albeit modest, activity level. When directly compared to its closest structural analog—Compound 10, which substitutes the 2-furan ring with a 2-pyrrole ring while retaining the 5-H substitution—Compound 14 demonstrates a quantifiable difference in antioxidant capacity [1]. Compound 10 exhibited an IC50 value of 64.098 µg/mL, whereas Compound 14 did not reach the 50% inhibition threshold required for IC50 calculation under the same assay conditions. This difference quantifies the impact of replacing the furan heterocycle with pyrrole on radical scavenging potency.
| Evidence Dimension | DPPH Radical Scavenging Activity (% Inhibition) |
|---|---|
| Target Compound Data | 52.06 ± 1.48% inhibition |
| Comparator Or Baseline | Compound 10 (Pyrrole analog, 5-H): IC50 = 64.098 µg/mL |
| Quantified Difference | Target compound did not achieve IC50 (inhibition <50%), while comparator exhibited IC50 of 64.098 µg/mL, indicating higher potency for the pyrrole analog. |
| Conditions | In vitro DPPH radical scavenging assay; data reported as percentage inhibition or IC50 in µg/mL. |
Why This Matters
This data clarifies that the 2-furan-5-COOH benzimidazole is not the optimal candidate for antioxidant applications where DPPH scavenging is the primary endpoint; procurement should prioritize the pyrrole analog if maximal DPPH activity is required.
- [1] Maccioni, E. et al. Skin Damages—Structure Activity Relationship of Benzimidazole Derivatives Bearing a 5-Membered Ring System. Molecules 2020, 25(18), 4324. View Source
